molecular formula C21H16N2O3 B302250 N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302250
M. Wt: 344.4 g/mol
InChI Key: VMUHEHOEJBIYEY-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as MBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBN is a derivative of naphthofuran, a type of organic compound that has been extensively studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs are overexpressed in various types of cancer and are involved in tumor invasion and metastasis. By inhibiting MMP activity, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could potentially prevent the spread of cancer cells.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antioxidant properties, which could make it a potential treatment for diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential as a multi-targeted agent. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have activity against various enzymes and signaling pathways, which could make it a useful tool for studying complex biological processes. However, one limitation of using N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain assays.

Future Directions

There are several future directions for N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide research. One area of interest is the development of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide analogs with improved solubility and bioavailability. Another area of interest is the investigation of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could be studied for its potential as a treatment for other diseases such as diabetes and cardiovascular disease. Overall, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown great potential in various scientific research applications and could be a valuable tool for studying complex biological processes.

Synthesis Methods

The synthesis of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a complex process that involves several steps. The first step involves the preparation of 3-methoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide. These two compounds are then combined in the presence of a catalyst to form N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The yield of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be improved by optimizing the reaction conditions and the purity of the starting materials.

Scientific Research Applications

N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been investigated for its ability to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have anti-angiogenic properties, which could make it a potential treatment for diseases such as diabetic retinopathy and age-related macular degeneration.

properties

Product Name

N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C21H16N2O3/c1-25-16-7-4-5-14(11-16)13-22-23-21(24)20-12-18-17-8-3-2-6-15(17)9-10-19(18)26-20/h2-13H,1H3,(H,23,24)/b22-13+

InChI Key

VMUHEHOEJBIYEY-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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